molecular formula C9H16O2 B8107039 4-Hydroxy-3,3,5-trimethylcyclohexanone CAS No. 20548-03-2

4-Hydroxy-3,3,5-trimethylcyclohexanone

Cat. No.: B8107039
CAS No.: 20548-03-2
M. Wt: 156.22 g/mol
InChI Key: CZFNEULXUXGILY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3,5-trimethylcyclohexanone is an organic compound with the molecular formula C9H16O2 It is a derivative of 3,3,5-trimethylcyclohexanone, featuring a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,3,5-trimethylcyclohexanone can be synthesized through the selective hydrogenation of isophorone. The process involves the catalytic hydrogenation of isophorone using catalysts such as RANEY® nickel in the presence of solvents like tetrahydrofuran. The reaction conditions typically include a temperature range of 50-100°C and a hydrogen pressure of 1-10 atm .

Industrial Production Methods

Industrial production of this compound follows a similar route, utilizing continuous flow reactors to ensure high yield and purity. The hydrogenation process is carried out in multiple series-connected loops, where the hydrogenation product from one reactor is fed into the next, enhancing the overall efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3,5-trimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products

    Oxidation: 4-Keto-3,3,5-trimethylcyclohexanone or 4-Carboxy-3,3,5-trimethylcyclohexanone.

    Reduction: 4-Hydroxy-3,3,5-trimethylcyclohexanol.

    Substitution: 4-Chloro-3,3,5-trimethylcyclohexanone or 4-Bromo-3,3,5-trimethylcyclohexanone.

Scientific Research Applications

4-Hydroxy-3,3,5-trimethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical processes .

Comparison with Similar Compounds

4-Hydroxy-3,3,5-trimethylcyclohexanone can be compared with other similar compounds such as:

Properties

IUPAC Name

4-hydroxy-3,3,5-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6,8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNEULXUXGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283137
Record name 4-Hydroxy-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20548-03-2
Record name 4-Hydroxy-3,3,5-trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20548-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,5-Trimethyl-4-hydroxycyclohexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-TRIMETHYL-4-HYDROXYCYCLOHEXAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C72Q10O8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,3,5-trimethylcyclohexanone
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Reactant of Route 6
4-Hydroxy-3,3,5-trimethylcyclohexanone

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